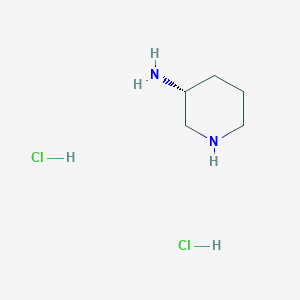

(R)-3-Aminopiperidine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

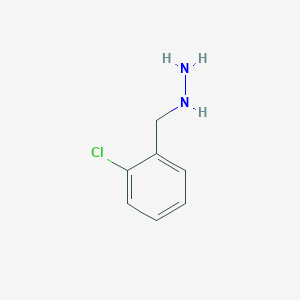

(R)-3-Aminopiperidine dihydrochloride, also known as (R)-(-)-3-Aminopiperidine dihydrochloride, is an important organic compound used in a variety of scientific research applications. It is a chiral compound that has been used in the synthesis of various other compounds, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

Asymmetric Hydrogenation : Royal et al. (2016) demonstrated that rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)enamides produces enantioenriched 3-aminopiperidine derivatives with high yields and enantiomeric excesses up to 96%. This process is efficient and valuable for synthesizing 3-aminopiperidine derivatives (Royal et al., 2016).

Synthesis of 4-Aminopiperidine Derivatives : Rey-Rodriguez et al. (2018) found that Rhodium(II)-catalyzed C(sp3)-H amination of enamides efficiently produces new 4-aminopiperidine derivatives. This method offers excellent stereocontrol, making it valuable for medicinal chemistry applications (Rey-Rodriguez et al., 2018).

Electrolytic Reduction for Primary Amines : Krishnan et al. (1978) presented a simple electrolytic reduction method to prepare 3-aminomethylpyridine dihydrochloride, potentially useful for the preparation of primary amines (Krishnan et al., 1978).

Resolution of 3-Aminopiperidine : Sakurai et al. (2012) successfully used dielectrically controlled resolution (DCR) to resolve 3-aminopiperidine, a key intermediate for the DPP-4 inhibitor, into both stereoisomers (R)-1 and (S)-1 as a less-soluble diastereomeric salt with (S)-2 (Sakurai et al., 2012).

Optical Activity and Ring Expansion : Cochi et al. (2012) achieved the efficient synthesis of 3-aminopiperidines using XtalFluor-E and tetrabutylammonium azide, demonstrating a wide range of biological activity. The product ratio depends on the substituents of the prolinol used (Cochi et al., 2012).

Synthesis from Ethyl Nipecotate : Jiang Jie-yin (2015) synthesized (R)-3-aminopiperidine dihydrochloride from ethyl nipecotate with a yield of 43.1%, using various chemical processes including chiral separation, Boc protection, aminolysis, Hofmann rearrangement, and deprotection into hydrochloride (Jiang Jie-yin, 2015).

Resolution and Purity Enhancement : Sun et al. (2021) developed a method to resolve (R)-3-aminopiperidine from racemic 3-aminopiperidine, achieving 99.5% purity and 99.6% enantiomeric excess (Sun et al., 2021).

Mechanism of Action

Target of Action

The primary target of ®-3-Aminopiperidine dihydrochloride is the Dipeptidyl Peptidase-IV (DPP-IV) enzyme . This enzyme plays a crucial role in glucose metabolism by degrading incretin hormones, which stimulate a decrease in blood glucose levels.

Mode of Action

®-3-Aminopiperidine dihydrochloride interacts with the DPP-IV enzyme, inhibiting its activity . This inhibition prevents the breakdown of incretin hormones, thereby prolonging their action and leading to a decrease in blood glucose levels.

Biochemical Pathways

The inhibition of DPP-IV affects the incretin system, a group of metabolic hormones that stimulate a decrease in blood glucose levels . The two main incretin hormones are Glucagon-Like Peptide-1 (GLP-1) and Gastric Inhibitory Polypeptide (GIP). By inhibiting DPP-IV, ®-3-Aminopiperidine dihydrochloride prolongs the action of these hormones, promoting insulin secretion and inhibiting glucagon release. This leads to a decrease in blood glucose levels.

Result of Action

The result of the action of ®-3-Aminopiperidine dihydrochloride is a decrease in blood glucose levels . By inhibiting DPP-IV and prolonging the action of incretin hormones, it promotes insulin secretion and inhibits glucagon release. This leads to a decrease in blood glucose levels, making it potentially useful in the treatment of conditions like diabetes.

Action Environment

The action of ®-3-Aminopiperidine dihydrochloride can be influenced by various environmental factors. For instance, its stability and efficacy could be affected by factors such as temperature and pH. It is recommended to store the compound under inert gas at room temperature, in a cool and dark place, to avoid hygroscopic conditions . Furthermore, individual factors, such as a person’s metabolic rate and the presence of other medications, can also influence the compound’s action.

properties

| { "Design of the Synthesis Pathway": "The synthesis of (R)-3-Aminopiperidine dihydrochloride can be achieved through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "2,6-dimethyl-4-hydroxypyridine", "ethyl acetoacetate", "piperidine", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2,6-dimethyl-4-hydroxypyridine with ethyl acetoacetate in the presence of sodium ethoxide to form ethyl 2,6-dimethyl-4-(1-ethoxycarbonylvinyl)pyridine-3-carboxylate.", "Step 2: Reduction of the ester group using sodium borohydride in ethanol to form ethyl 2,6-dimethyl-4-(1-hydroxyethyl)pyridine-3-carboxylate.", "Step 3: Cyclization of the intermediate product with piperidine in acetic acid to form (R)-3-Aminopiperidine-2,6-dimethyl-4-carboxylic acid.", "Step 4: Conversion of the carboxylic acid group to the dihydrochloride salt using hydrochloric acid and sodium hydroxide to form (R)-3-Aminopiperidine dihydrochloride." ] } | |

CAS RN |

334618-23-4 |

Molecular Formula |

C5H13ClN2 |

Molecular Weight |

136.62 g/mol |

IUPAC Name |

(3R)-piperidin-3-amine;hydrochloride |

InChI |

InChI=1S/C5H12N2.ClH/c6-5-2-1-3-7-4-5;/h5,7H,1-4,6H2;1H/t5-;/m1./s1 |

InChI Key |

ITYKBOIQLYMDTI-NUBCRITNSA-N |

Isomeric SMILES |

C1C[C@H](CNC1)N.Cl |

SMILES |

C1CC(CNC1)N.Cl.Cl |

Canonical SMILES |

C1CC(CNC1)N.Cl |

Appearance |

Powder |

Other CAS RN |

334618-23-4 |

Pictograms |

Corrosive; Irritant |

synonyms |

(3R)-3-Piperidinamine Dihydrochloride; (R)-(-)-3-Aminopiperidine Dihydrochloride |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the advantages of using the one-pot method for synthesizing Trelagliptin succinate, and how does (R)-3-Aminopiperidine dihydrochloride factor into this process?

A1: The one-pot method for synthesizing Trelagliptin succinate offers several benefits over traditional multi-step approaches. [] These include:

Q2: The synthesis of Linagliptin also benefits from a simplified approach. How does this relate to the production of high-purity Linagliptin?

A2: The synthesis of Linagliptin employs a similar one-pot strategy for preparing a key intermediate, 8-bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione. [] This intermediate directly reacts with this compound to produce Linagliptin. This simplified process results in a purer Linagliptin solution, leading to a higher purity final product after processing. [] High purity is critical for pharmaceutical applications to ensure the drug's safety and efficacy.

Q3: Could you elaborate on the specific role of this compound in the synthesis of these pharmaceutical compounds?

A3: this compound often serves as a chiral building block in these syntheses. Its incorporation introduces the specific chirality required for the final drug molecule to interact effectively with its biological target. In the case of DPP-4 inhibitors like Linagliptin and Trelagliptin, the (R)-enantiomer exhibits higher selectivity and potency towards the enzyme compared to its (S)-counterpart. [] Therefore, using this compound as a starting material ensures the synthesis of the desired enantiomerically pure drug with optimal pharmacological properties.

Q4: What are the different synthetic routes explored for producing this compound, and how do they compare in terms of efficiency and environmental impact?

A4: One established method involves a multi-step synthesis starting from Ethyl nipecotate, utilizing chiral separation, Boc protection, aminolysis, Hofmann rearrangement, and deprotection to obtain the dihydrochloride salt. [] While this method provides the desired product, it involves multiple steps and potentially hazardous reagents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

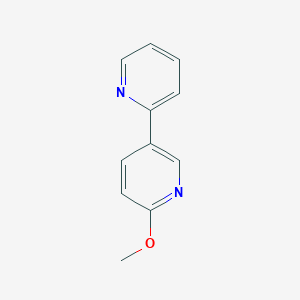

![5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-imidazo[4,5b]pyridine](/img/structure/B44797.png)

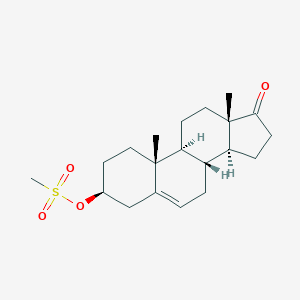

![(10,13-Dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) 4-methylbenzenesulfonate](/img/structure/B44807.png)

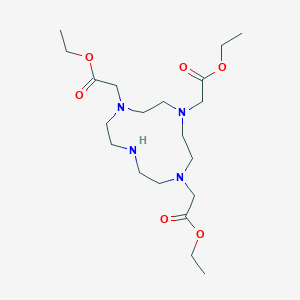

![N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B44815.png)